
2-Acetamino-2'-trifluoromethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamino-2’-trifluoromethylbiphenyl is a chemical compound with the molecular formula C15H12F3NO and a molecular weight of 279.26 g/mol . . This compound is characterized by the presence of an acetamido group and a trifluoromethyl group attached to a biphenyl structure. It is an off-white to white solid with a melting point of 100-104°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-2’-trifluoromethylbiphenyl typically involves the reaction of 2’-trifluoromethylbiphenyl-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2’-trifluoromethylbiphenyl-2-amine} + \text{acetic anhydride} \rightarrow \text{2-Acetamino-2’-trifluoromethylbiphenyl} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of 2-Acetamino-2’-trifluoromethylbiphenyl may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamino-2’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Acetamino-2’-trifluoromethylbiphenyl has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamino-2’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamino-2’-methylbiphenyl: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Acetamino-2’-chlorobiphenyl: Contains a chlorine atom instead of a trifluoromethyl group.
2-Acetamino-2’-bromobiphenyl: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
2-Acetamino-2’-trifluoromethylbiphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H12F3NO |
|---|---|
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
N-[2-[2-(trifluoromethyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12F3NO/c1-10(20)19-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Clé InChI |
ZKLNEVJZOUHYLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


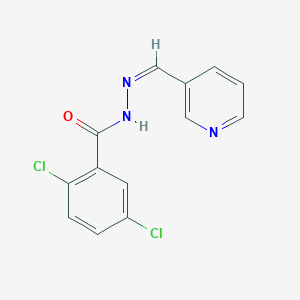
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
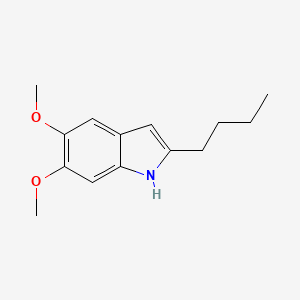


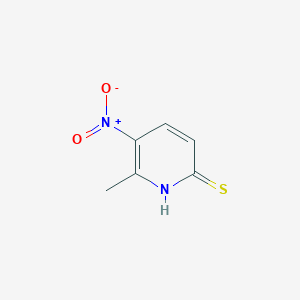

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)

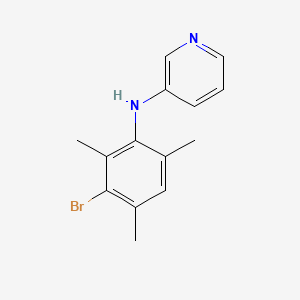
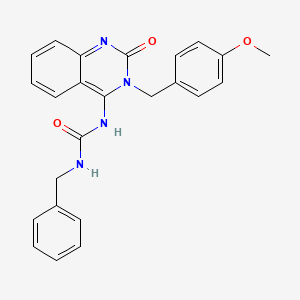

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)
